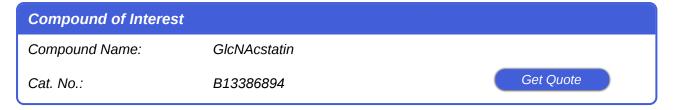


GlcNAcstatin: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

GlcNAcstatin is a highly potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, and protein degradation.[1][2] The dysregulation of O-GlcNAcylation has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer.[2] [3] GlcNAcstatin, by elevating intracellular O-GlcNAc levels, serves as a powerful chemical tool to investigate the physiological and pathological roles of O-GlcNAcylation.[1][4]

Chemical Properties and Structure

GlcNAcstatin is a glucoimidazole-based compound, rationally designed based on the structure of the O-GlcNAcase active site.[1] Its structure features a tetrahydroimidazo[1,2-a]pyridine scaffold, which mimics the transition state of the enzymatic reaction.[1][5] Key structural features include an iso-butanamido group on N8 and a phenethyl group on C2, which contribute to its high affinity and selectivity.[1]



Property	Value	Source
Molecular Formula	C20H27N3O4 [6]	
Molecular Weight	373.45 g/mol [6][7]	
IUPAC Name	N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide	[6]
CAS Number	922163-64-2	[7]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[7]

Quantitative Inhibitory Activity

GlcNAcstatin is a picomolar, competitive inhibitor of O-GlcNAcase.[1] Its remarkable potency and selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA and HexB) make it a superior research tool compared to less selective inhibitors like PUGNAc. [1]

Enzyme	Inhibitor	K _i (Inhibition Constant)	Selectivity
Bacterial O- GlcNAcase (bOGA)	GlcNAcstatin	4.6 ± 0.1 pM	~100,000-fold vs. HexA/B
Human O-GlcNAcase (hOGA)	GlcNAcstatin C	4 nM	~160-fold vs. HexA/B
Human Lysosomal Hexosaminidase A/B (HexA/B)	GlcNAcstatin	0.52 μΜ	-
Human O-GlcNAcase (hOGA)	GlcNAcstatin G	4.1 nM	~900,000-fold vs. HexA/B



Data compiled from multiple sources.[1][3][8][9]

Experimental Protocols

The characterization of **GlcNAcstatin**'s inhibitory activity and its effects on cellular O-GlcNAcylation levels involve several key experimental techniques.

O-GlcNAcase Inhibition Assay (Kinetic Analysis)

The inhibitory potency of **GlcNAcstatin** is determined using a continuous fluorescence-based assay.

Principle: The assay measures the enzymatic activity of OGA using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl- β -D-glucosaminide (4-MUG). Cleavage of this substrate by OGA releases the fluorescent product 4-methylumbelliferone, which can be quantified over time. The rate of fluorescence increase is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of **GlcNAcstatin**, the inhibition constant (K_i) can be determined.

Methodology:

- Recombinant human O-GlcNAcase (hOGA) is incubated with a range of GlcNAcstatin concentrations in an appropriate assay buffer.
- The enzymatic reaction is initiated by the addition of the 4-MUG substrate.
- The increase in fluorescence is monitored in real-time using a microplate reader.
- The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
- The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the K_i value. A Lineweaver-Burk plot can also be used for graphical analysis.[8]

Western Blot Analysis of Cellular O-GlcNAcylation

This technique is used to qualitatively or semi-quantitatively assess the increase in total protein O-GlcNAcylation in cells treated with **GlcNAcstatin**.



Principle: Cells are treated with **GlcNAcstatin** to inhibit OGA, leading to an accumulation of O-GlcNAcylated proteins. Total protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.

Methodology:

- Cell cultures (e.g., HEK 293 or SH-SY5Y) are treated with GlcNAcstatin at various concentrations and for different durations.[1] A vehicle-treated control is included.
- Cells are harvested and lysed in a buffer containing protease and OGA inhibitors (like PUGNAc or GlcNAcstatin itself) to preserve the O-GlcNAc modification.
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by exposing the membrane to X-ray film or using a digital imager. An increase in the overall signal in the GlcNAcstatin-treated lanes compared to the control indicates successful OGA inhibition.

X-ray Crystallography of the OGA-GlcNAcstatin Complex

This structural biology technique provides atomic-level details of how **GlcNAcstatin** binds to the active site of OGA.



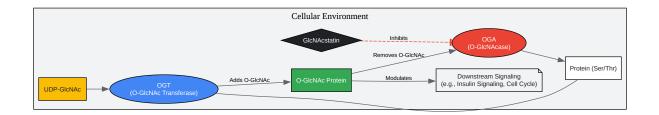
Principle: A highly purified and concentrated solution of the OGA-**GlcNAcstatin** complex is induced to form a crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-inhibitor complex.

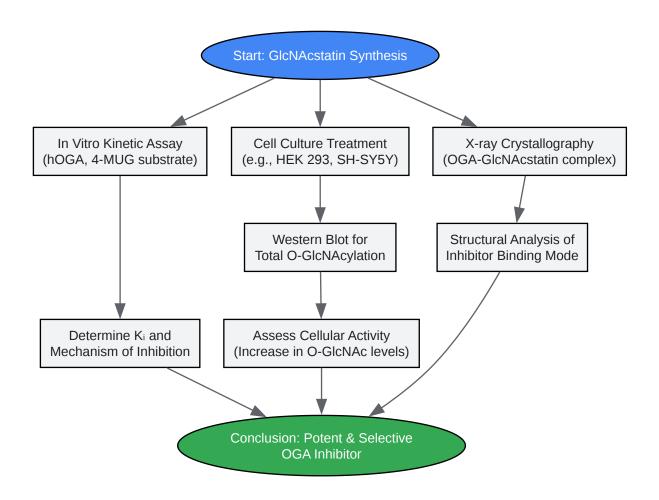
Methodology:

- Recombinant OGA is expressed and purified to homogeneity.
- The purified OGA is incubated with an excess of GlcNAcstatin to ensure saturation of the active site.
- The OGA-**GlcNAcstatin** complex is crystallized by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).
- A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The diffraction data are processed, and the structure is solved by molecular replacement using a known OGA structure as a search model.
- The resulting electron density map is used to build and refine the atomic model of the OGA-GlcNAcstatin complex, revealing the specific molecular interactions between the inhibitor and the enzyme's active site residues.

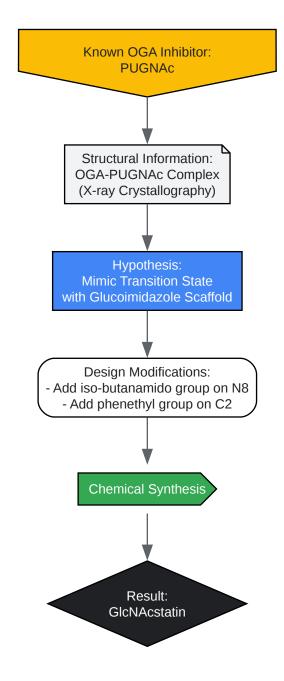
Visualizations O-GlcNAcylation Signaling Pathway











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